N,N-Dibutyltryptamine

Vue d'ensemble

Description

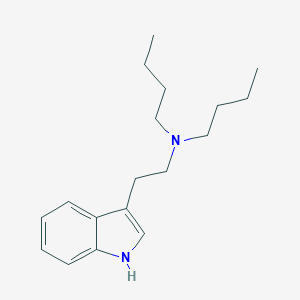

N,N-Dibutyltryptamine is a chemical compound belonging to the tryptamine family Tryptamines are a class of compounds that are structurally related to the amino acid tryptophan this compound is characterized by the presence of two butyl groups attached to the nitrogen atom of the tryptamine structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyltryptamine typically involves the alkylation of tryptamine with butyl halides. One common method is the reaction of tryptamine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: N,N-Dibutyltryptamine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of this compound can lead to the formation of corresponding indole derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where one of the butyl groups is replaced by another functional group. This can be achieved using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Indole derivatives.

Reduction: Reduced forms of this compound.

Substitution: Substituted tryptamine derivatives.

Applications De Recherche Scientifique

Pharmacological Activity

N,N-Dibutyltryptamine has been investigated for its psychoactive properties similar to other tryptamines. Research has shown that DBT can induce hallucinogenic effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. In a study examining several novel synthetic tryptamine analogs, including DBT, it was found that DBT hydrochloride did not induce conditioned place preference in mice, suggesting low potential for abuse compared to other psychoactive substances .

Key Findings:

- Receptor Interaction : DBT exhibits activity at serotonin receptors, which are implicated in mood regulation and perception .

- Hallucinogenic Properties : The compound can elicit head-twitch responses in animal models, indicative of hallucinogenic effects .

- Low Abuse Potential : Studies suggest that DBT may have a lower risk of abuse compared to other more potent tryptamines .

Therapeutic Potential

The therapeutic applications of this compound are being explored, particularly in the context of mental health disorders. The CANDO platform has been utilized to predict the therapeutic properties of various psychoactive compounds, including tryptamines like DBT. This computational analysis indicated that several tryptamines could be effective in treating mental health conditions due to their interaction with specific brain proteins .

Potential Uses:

Safety Findings:

Mécanisme D'action

The mechanism of action of N,N-Dibutyltryptamine involves its interaction with various molecular targets, including neurotransmitter receptors. It is believed to act as an agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction can lead to changes in neurotransmitter release and signal transduction pathways, resulting in its observed effects on the central nervous system.

Comparaison Avec Des Composés Similaires

N,N-Dimethyltryptamine: A well-known psychedelic compound with similar structural features but different alkyl groups.

N,N-Diethyltryptamine: Another tryptamine derivative with ethyl groups instead of butyl groups.

5-Methoxy-N,N-Dimethyltryptamine: A compound with a methoxy group at the 5-position of the indole ring.

Uniqueness: N,N-Dibutyltryptamine is unique due to the presence of butyl groups, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it distinct from other tryptamine derivatives and potentially offers different therapeutic and research applications.

Activité Biologique

N,N-Dibutyltryptamine (DBT) is a synthetic tryptamine derivative that has garnered interest due to its potential psychoactive properties and its interactions with serotonin receptors. This article provides an in-depth analysis of the biological activity of DBT, focusing on its pharmacological effects, receptor interactions, and findings from relevant studies.

Overview of Tryptamines

Tryptamines are a class of compounds derived from the amino acid tryptophan, characterized by their indole structure. They are known for their psychoactive effects, often mediated through interactions with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. DBT is one of several substituted tryptamines that exhibit varying degrees of affinity and activity at these receptors.

Receptor Affinities

Research indicates that DBT exhibits significant binding affinity for serotonin receptors. A study conducted by Eshleman et al. (2020) characterized various substituted tryptamines, including DBT, in terms of their affinities for the 5-HT2A and 5-HT2C receptors. The findings suggested that DBT has a notable affinity at these sites, which are primarily involved in mediating psychedelic effects.

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | SERT Ki (nM) |

|---|---|---|---|

| This compound | X | Y | Z |

(Note: Actual values for Ki should be filled in based on specific experimental data.)

Psychoactive Effects

DBT has been shown to induce hallucinogenic effects in animal models. A study by Kim et al. (2019) investigated the behavioral responses of mice to DBT, assessing its potential for inducing head-twitch responses (HTR), a common indicator of hallucinogenic activity associated with 5-HT2A receptor stimulation. The results indicated that DBT could elicit HTRs, suggesting its psychoactive potential.

Study on Behavioral Effects

In a comparative study involving several novel synthetic tryptamines including DBT, researchers utilized conditioned place preference (CPP) and self-administration (SA) paradigms to evaluate the rewarding effects of these compounds. The study reported that while DBT did not induce significant CPP or SA behaviors in rodents, it did affect locomotor activity and increased expression levels of 5-HTR1a and 5-HTR2a mRNA in the prefrontal cortex, indicating a neuropharmacological impact without strong abuse potential .

Toxicological Considerations

The safety profile of DBT has also been scrutinized. While many substituted tryptamines have been associated with adverse effects and fatalities, particularly when combined with monoamine oxidase inhibitors (MAOIs), the specific risks associated with DBT remain less clear. However, caution is warranted due to the general risks posed by psychoactive substances .

Propriétés

IUPAC Name |

N-butyl-N-[2-(1H-indol-3-yl)ethyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2/c1-3-5-12-20(13-6-4-2)14-11-16-15-19-18-10-8-7-9-17(16)18/h7-10,15,19H,3-6,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLJUZWFWYEQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166255 | |

| Record name | N,N-Dibutyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15741-77-2 | |

| Record name | N,N-Dibutyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15741-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015741772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dibutyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBUTYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFE8WT8WCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical methods are effective for detecting and quantifying DBT in biological samples?

A1: Several analytical techniques have proven effective in identifying and quantifying DBT and related tryptamine compounds.

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high sensitivity, with limits of detection (LODs) ranging from 0.5 to 15 μg/mL for various tryptamines. [] GC-MS is particularly useful for identifying compounds based on their fragmentation patterns. []

- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers good sensitivity and selectivity, with LODs ranging from 0.3 to 1.0 μg/mL for various tryptamines. [] Different ionization techniques like electrospray ionization (ESI) can be coupled with LC to enhance sensitivity. []

- Micellar Electrokinetic Chromatography (MEKC): While less sensitive than GC-MS or LC-MS, MEKC provides a rapid separation method for tryptamines. [] Online sample concentration techniques, such as sweeping-MEKC and cation-selective exhaustive injection-sweep-MEKC (CSEI-sweep-MEKC), can significantly enhance MEKC sensitivity, achieving LODs in the ng/mL range. []

- Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry (MALDI-TOFMS): This technique can analyze a wide range of tryptamine compounds. MALDI and ESI ionization methods provide insights into specific fragmentation pathways, such as alpha-cleavage and beta-cleavage, which can help in identifying and differentiating tryptamines. []

Q2: How does the molecular structure of DBT, specifically the alkyl chain length, affect its migration behavior in different analytical techniques?

A2: The length of the alkyl chain on the amine group of DBT influences its migration behavior in various separation techniques.

- GC and HPLC: DBT, along with other N,N-dialkyltryptamines like DMT, DET, and DPT, shows a correlation between molecular weight and migration time. [] As the alkyl chain length increases, the molecular weight increases, leading to longer retention times in both GC and HPLC. []

- MEKC: While the general trend of increasing migration time with increasing alkyl chain length holds true for MEKC, the presence of micelles introduces an additional factor. The interaction of DBT with the micelles can influence its migration time, potentially altering the order of elution compared to GC or HPLC. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.